molecular formula C12H18N6O2S B2783856 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide CAS No. 1171692-27-5

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2783856
CAS No.: 1171692-27-5
M. Wt: 310.38
InChI Key: POBKAIVUYWTIGJ-UHFFFAOYSA-N
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Description

“N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main methods. The first method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrazolo[3,4-d]pyrimidin-1-yl group, and a methanesulfonamide group attached to the ethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the reactivity of the pyrrolidine ring and the pyrazolo[3,4-d]pyrimidin-1-yl group. The pyrrolidine ring can undergo various reactions with different cyclic or acyclic precursors .

Scientific Research Applications

Environmental and Health Impacts of Related Compounds

  • Retinal Toxicity from Occupational Exposure : A study reported retinal toxicity associated with chronic exposure to ethyl-m-aminobenzoic acid methanesulfonate (MS-222), highlighting the importance of caution in handling retinotoxic compounds in occupational settings (Bernstein et al., 1997).

  • Metabolism and Pharmacokinetics of INCB018424 : Research on the metabolism, excretion, and pharmacokinetics of INCB018424 in humans provides insights into the handling of pyrazolo[3,4-d]pyrimidin-1-yl compounds in clinical contexts, including absorption, distribution, metabolism, and excretion pathways (Shilling et al., 2010).

  • Toxicity of Ethyl Methanesulfonate : A case report on the neurotoxicity, hepatotoxicity, hematotoxicity, and renal toxicity caused by ethyl methanesulfonate, emphasizing the toxicological profile of methanesulfonamide derivatives and the effectiveness of palliative therapies (Yamazaki et al., 2015).

Future Directions

The future directions in the research of this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. The synthesis methods could also be optimized for better yield and efficiency .

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O2S/c1-21(19,20)16-4-7-18-12-10(8-15-18)11(13-9-14-12)17-5-2-3-6-17/h8-9,16H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBKAIVUYWTIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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